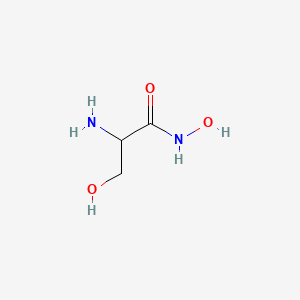

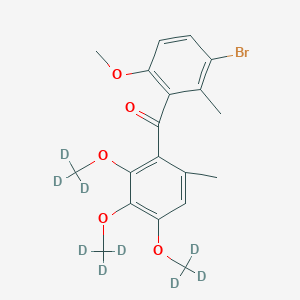

![molecular formula C64H100N18O15S B12059080 [Sar9,Met(O2)11]-SUBSTANCE P](/img/structure/B12059080.png)

[Sar9,Met(O2)11]-SUBSTANCE P

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

[Sar9,Met(O2)11]-Substance P is a synthetic analog of the naturally occurring human neuropeptide Substance P. It is a neurokinin-1 receptor agonist, which means it binds to and activates the neurokinin-1 receptors. These receptors are found throughout the body, including in the central nervous system and the airways .

Méthodes De Préparation

The synthesis of [Sar9,Met(O2)11]-Substance P involves the incorporation of sarcosine at position 9 and methionine sulfoxide at position 11 of the Substance P peptide sequence. The synthetic route typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. In SPPS, the peptide chain is assembled step-by-step on a solid support, allowing for the sequential addition of protected amino acids. The reaction conditions include the use of coupling reagents such as HBTU or DIC, and deprotection steps using TFA .

Analyse Des Réactions Chimiques

[Sar9,Met(O2)11]-Substance P undergoes various chemical reactions, including:

Oxidation: The methionine residue at position 11 can be oxidized to methionine sulfoxide.

Reduction: Methionine sulfoxide can be reduced back to methionine using reducing agents like dithiothreitol (DTT).

Applications De Recherche Scientifique

[Sar9,Met(O2)11]-Substance P has several scientific research applications:

Chemistry: It is used to study the structure-activity relationships of neuropeptides and their interactions with receptors.

Biology: It helps in understanding the role of neurokinin-1 receptors in various biological processes, including pain transmission and inflammation.

Industry: It is used in the development of new drugs targeting neurokinin-1 receptors.

Mécanisme D'action

[Sar9,Met(O2)11]-Substance P exerts its effects by binding to the neurokinin-1 receptors (NK1R). Upon binding, it activates these receptors, leading to a cascade of intracellular signaling events. This activation can result in various physiological responses, including the modulation of pain, inflammation, and cellular growth. The compound has been shown to stimulate cellular growth in cell culture and promote wound healing of non-healing ulcers in humans .

Comparaison Avec Des Composés Similaires

[Sar9,Met(O2)11]-Substance P is unique due to its specific modifications at positions 9 and 11, which enhance its stability and receptor selectivity. Similar compounds include:

Substance P: The naturally occurring neuropeptide with a similar structure but without the modifications.

Neurokinin A and B: Other members of the tachykinin family that also bind to neurokinin receptors but have different receptor selectivity and physiological effects.

Propriétés

IUPAC Name |

2-[[1-[6-amino-2-[[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[5-amino-1-[[1-[[1-[[2-[[1-[(1-amino-4-methylsulfonyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]-methylamino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C64H100N18O15S/c1-38(2)34-46(57(89)74-42(54(69)86)28-33-98(4,96)97)73-53(85)37-80(3)62(94)48(36-40-18-9-6-10-19-40)79-58(90)47(35-39-16-7-5-8-17-39)78-56(88)43(24-26-51(67)83)75-55(87)44(25-27-52(68)84)76-59(91)50-23-15-32-82(50)63(95)45(21-11-12-29-65)77-60(92)49-22-14-31-81(49)61(93)41(66)20-13-30-72-64(70)71/h5-10,16-19,38,41-50H,11-15,20-37,65-66H2,1-4H3,(H2,67,83)(H2,68,84)(H2,69,86)(H,73,85)(H,74,89)(H,75,87)(H,76,91)(H,77,92)(H,78,88)(H,79,90)(H4,70,71,72) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUPXSLGGCPUZJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCS(=O)(=O)C)C(=O)N)NC(=O)CN(C)C(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C64H100N18O15S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1393.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

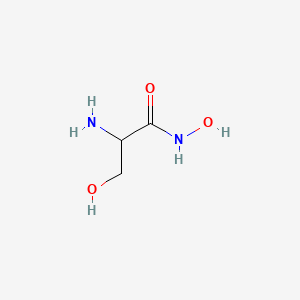

![N-[(E)-(2-hydroxy-1,2-diphenylethylidene)amino]benzamide](/img/structure/B12059014.png)